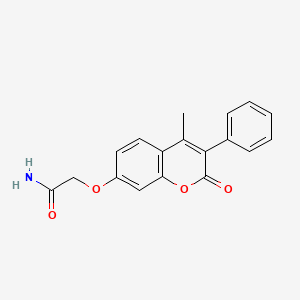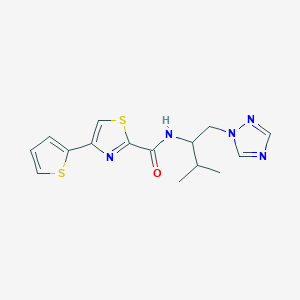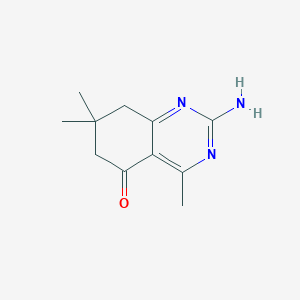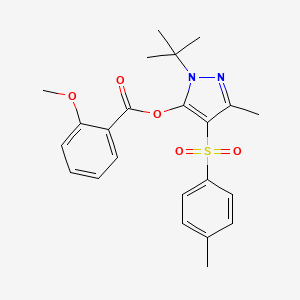
2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide was synthesized from this compound .Molecular Structure Analysis
The molecular structure of this compound can be characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to prepare a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction with a number of organic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by elemental analysis. For instance, a related compound, 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(4-methyl phenyl)sulfonyl]acetohydrazide, was found to have a carbon content of 56.04%, a hydrogen content of 4.42%, and a nitrogen content of 7.67% .科学的研究の応用
Antioxidant and Antimicrobial Properties
In another aspect, compounds derived from 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide have been studied for their antioxidant and antimicrobial properties. Čačić et al. (2010) synthesized Schiff’s bases and thiazolidine-4-ones with significant antioxidant activity, highlighting the potential of these compounds in oxidative stress-related therapeutic applications. Their study emphasizes the chemical's role in developing compounds with excellent antioxidant activity, comparable to ascorbic acid in some cases (Čačić et al., 2010). Moreover, synthesized coumarin derivatives, as detailed by Hamdi et al. (2012), showcased not only antibacterial activity against strains like E. coli, S. aureus, and B. subtilis but also antioxidant capabilities, further illustrating the multifaceted applications of such compounds in medical and pharmaceutical research (Hamdi et al., 2012).
Anticancer Activity
Further extending the scope of applications, the synthesis and evaluation of novel coumarin derivatives, including those related to the queried compound, have demonstrated promising anticancer activities. A study by Shi et al. (2020) synthesized 3,4,5-trimethoxyphenyl coumarin derivatives, with some compounds exhibiting better inhibitory activity against cancer cell lines than the standard 5-fluorouracil, highlighting the compound's potential in anticancer drug development (Shi et al., 2020).
Quantum Chemical Studies
The compound's utility is not limited to biological activities; it also serves as a foundation for quantum chemical studies. Al-Amiery et al. (2016) embarked on synthesizing new coumarins, including derivatives of the compound , complemented by quantum chemical studies to describe the molecular orbitals and their spatial characteristics. This research underlines the importance of such compounds in understanding the quantum chemical aspects of organic molecules, which can be pivotal for designing drugs with specific molecular interactions (Al-Amiery et al., 2016).
特性
IUPAC Name |
2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-14-8-7-13(22-10-16(19)20)9-15(14)23-18(21)17(11)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQYUTJMUIWUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2859752.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)


![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2859760.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)
